Methyl tetralone-6-oxyacetate
Description
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 2-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)oxy]acetate |
InChI |
InChI=1S/C13H14O4/c1-16-13(15)8-17-10-5-6-11-9(7-10)3-2-4-12(11)14/h5-7H,2-4,8H2,1H3 |
InChI Key |
UDRVBDXRVOWAKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)CCC2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Reactivity in Alkylation Reactions
The compound participates in nucleophilic alkylation under controlled conditions:
-
Ethyllithium-mediated alkylation at −40°C, followed by hydrolysis with HCl (10%) and methanolic hydroxide, yields advanced intermediates like methyl veadeiroate .
-
Conditions :
-
Solvent: Anhydrous THF or diethyl ether.
-
Temperature: −40°C to room temperature.
-
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis under basic conditions:
-
Saponification : Treatment with aqueous NaOH or KOH in ethanol/water mixtures converts the ester to 6-methoxy-1-tetralone-oxyacetic acid .
-
Acid chloride formation : Reaction with thionyl chloride (SOCl₂) generates the corresponding acid chloride, enabling further derivatization (e.g., amide formation) .
Decarboxylation Pathways
While direct decarboxylation of the ester is unreported, its hydrolyzed acid derivative undergoes:
-
Thermal decarboxylation under acidic conditions, producing 6-methoxy-1-tetralone as a major product .
-
Mechanism : Enol intermediate formation, followed by oxidation with triplet oxygen to yield hydroperoxides .
Comparative Reaction Conditions Table
Stability and Storage
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Methyl tetralone-6-oxyacetate shares structural motifs with the following compounds:
- Ethyl 6-Methoxy-1-tetralone-2-acetate (CAS: 50558-96-8) : Features a 6-methoxy group and ethyl ester instead of methyl ester. The ethyl ester group may confer differences in lipophilicity and metabolic stability .
- Sandaracopimaric Acid Methyl Ester (CAS: Not provided): A diterpene methyl ester with a fused ring system. While structurally distinct, its methyl ester group and chromatographic behavior (e.g., retention time in gas chromatography) provide comparative insights into ester volatility and polarity .
- Methyl Salicylate (CAS: 119-36-8) : A simple aromatic ester; differences in ring saturation and substituent positions highlight how tetralone-based esters exhibit enhanced steric hindrance and altered reactivity .

Physical and Chemical Properties
A comparative analysis of physical properties is summarized below:
| Property | This compound | Ethyl 6-Methoxy-1-Tetralone-2-Acetate | Methyl Salicylate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~250 (estimated) | 276.3 (CAS: 50558-96-8) | 152.15 |
| Boiling Point (°C) | Not reported | Not reported | 222 |
| Solubility | Likely low in water | Low (ester group dominance) | Slightly soluble |
| Chromatographic Retention | Higher (polar substituent) | Moderate (ethyl ester) | Low (volatile) |
Reactivity and Functional Group Behavior
- Ester Hydrolysis : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to lower steric hindrance. This compound may exhibit higher susceptibility to hydrolysis compared to ethyl analogues .

- Oxidation Stability : The tetralone backbone’s partial saturation (vs. fully aromatic methyl salicylate) may reduce susceptibility to electrophilic substitution but increase vulnerability to ring oxidation .
Preparation Methods
Boron Tribromide-Mediated Demethylation
The most widely reported method involves the use of boron tribromide (BBr₃) in dichloromethane (DCM) to cleave the methyl ether group.
Procedure :
-
6-Methoxy-1-tetralone (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.
-
BBr₃ (3.0 equiv) is added dropwise at -78°C, followed by warming to room temperature for 12 hours.
-
The reaction is quenched with ice water, and the product is extracted with ethyl acetate.
-
Purification via column chromatography (hexane:ethyl acetate, 4:1) yields 6-hydroxy-1-tetralone with 85–90% purity and 70–75% yield .
Mechanistic Insight :
BBr₃ acts as a strong Lewis acid, coordinating to the methoxy oxygen and facilitating methyl group cleavage. Steric hindrance at the 6-position ensures selectivity over other positions.
Esterification of 6-Hydroxy-1-Tetralone
Williamson Ether Synthesis with Methyl Chloroacetate
The hydroxy group at the 6-position is alkylated using methyl chloroacetate in the presence of a base.
Procedure :
-
6-Hydroxy-1-tetralone (1.0 equiv) and potassium carbonate (2.5 equiv) are suspended in acetone.
-
Methyl chloroacetate (1.2 equiv) is added dropwise, and the mixture is refluxed for 6–8 hours.
-
The crude product is filtered, concentrated, and purified via recrystallization (ethanol/water) to yield this compound with 80–85% yield .
Optimization Data :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetone | 60 | 82 |
| NaOH | DMF | 80 | 78 |
| Cs₂CO₃ | THF | 65 | 85 |
Stronger bases (e.g., Cs₂CO₃) improve reaction efficiency by deprotonating the phenolic oxygen more effectively.
Alternative Routes: Direct Functionalization
Friedel-Crafts Acylation Followed by Esterification
A less common approach involves introducing the acetoxy group via Friedel-Crafts acylation prior to esterification.
Procedure :
-
1-Tetralone is acylated with chloroacetyl chloride in the presence of AlCl₃ at 0°C.
-
The intermediate chloroacetate is treated with methanol and triethylamine to form the methyl ester.
-
This method suffers from lower yields (50–60%) due to competing side reactions at other aromatic positions.
Industrial-Scale Considerations
Catalytic Hydrogenation of Naphthol Derivatives
Patent CN112409145A describes a hydrogenation route starting from 1-naphthol:
-
1-Naphthol is hydrogenated over Raney nickel at 235–240°C under 4.0–4.3 MPa H₂.
-
The resulting 1-tetralone is functionalized at the 6-position via nitration and reduction, followed by esterification.
-
This method achieves 67% overall yield but requires high-pressure equipment.
Challenges and Innovations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


